N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c18-14-7-5-13(6-8-14)11-21-10-9-19-17(21)23-12-16(22)20-15-3-1-2-4-15/h5-10,15H,1-4,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTIQUMEAUXFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares a common acetamide-thioimidazole backbone with several derivatives, but its unique substituents differentiate it from analogs:
- N-substituted benzothiazol derivatives (e.g., N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)amino-imidazol-2-yl]thio]acetamide): These compounds replace the cyclopentyl group with benzothiazolyl and incorporate methyl or nitroaryl groups on the imidazole. Such modifications enhance cytotoxicity (IC₅₀ ≈ 15.67 µg/mL against C6 glioma cells) but may increase molecular weight and reduce solubility .
- Benzofuran-imidazole hybrids (e.g., N-(benzofuran-5-yl)-2-((4-(4-bromophenyl)imidazol-2-yl)thio)acetamide): The benzofuran moiety introduces aromaticity and bromine for halogen bonding, achieving a high synthesis yield (96%) .
Physicochemical Properties
*Estimated based on structural analogs.
The target compound’s cyclopentyl group likely reduces polarity compared to benzothiazol or thiadiazol derivatives, balancing lipophilicity (XlogP 3.4) and solubility.
Key Differentiators
- The 4-fluorobenzyl moiety may enhance receptor binding via fluorine’s electronegativity, a feature shared with [19F]FBNA but absent in chlorobenzyl or nitroaryl analogs .
Q & A
(Basic) What are the key considerations for optimizing the synthesis of N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)acetamide to ensure high yield and purity?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:
- Temperature : Elevated temperatures (e.g., 60–80°C) accelerate imidazole ring formation but may promote side reactions. Lower temperatures (25–40°C) are preferred for acylation steps .
- Catalysts : Use of bases like triethylamine or K₂CO₃ facilitates thioether bond formation between the imidazole and acetamide moieties .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while dichloromethane is suitable for acid-sensitive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity ≥95% .
(Basic) How can researchers characterize the molecular structure and confirm the identity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from 4-fluorobenzyl), δ 4.6–5.0 ppm (cyclopentyl CH), and δ 3.8–4.2 ppm (imidazole CH₂) confirm substituent integration .
- ¹³C NMR : Carbonyl (C=O) signals near 170 ppm and aromatic carbons (110–160 ppm) validate backbone structure .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula (e.g., C₂₂H₂₅FN₃OS requires [M+H]⁺ = 410.1462) .
- FT-IR : Stretching bands at 1650–1680 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-F) .
(Basic) What in vitro assays are recommended for initial biological screening?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., JAK2, EGFR) or cyclooxygenase-2 (COX-2) at 1–10 µM concentrations, with IC₅₀ determination .
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess GI₅₀ values .
(Advanced) How can structure-activity relationship (SAR) studies enhance biological potency?
Methodological Answer:
SAR strategies include:
-
Substituent Variation :
Position Modification Impact 4-Fluorobenzyl Replace with 4-Cl or 4-CF₃ Improved enzyme binding via hydrophobic interactions Cyclopentyl Substitute with cyclohexyl Altered steric hindrance affecting target selectivity -
Bioisosteric Replacement : Replace thioether (-S-) with sulfoxide (-SO-) to modulate redox stability .
-
Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical H-bond donors/acceptors for target engagement .
(Advanced) How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
Address discrepancies via:
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence (e.g., ADP-Glo™) and radiometric methods .
- Metabolic Stability Testing : Liver microsome assays (human/rat) to rule out rapid degradation masking activity .
- Target Profiling : Broad-panel screening (e.g., Eurofins CEREP) to identify off-target effects .
(Advanced) What strategies predict metabolic stability in preclinical development?
Methodological Answer:
- In Vitro Models :
- Computational Tools :
(Advanced) How can molecular docking elucidate interactions with enzyme targets?
Methodological Answer:
- Protocol :
- Protein Preparation : Retrieve target structure (PDB ID, e.g., 4UX9 for JAK2) and remove water/ions.
- Ligand Optimization : Minimize compound energy (MMFF94 force field).
- Docking Grid : Define active site (e.g., ATP-binding pocket residues: Leu855, Glu930).
- Pose Analysis : Rank poses by binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .
- Validation : Compare with co-crystallized ligands (RMSD ≤ 2.0 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
